Electrochemical Energy Storage: Superior Specific Capacity vs. Unsubstituted and Amino-Substituted Analogs
As a cathode material in lithium-ion batteries, 2,7-dinitro-9,10-phenanthrenequinone (DNPQ) exhibits a higher initial discharge specific capacity than both unsubstituted 9,10-phenanthrenequinone (PQ) and its 2,7-diamino analog (DAPQ) [1]. This is attributed to the electrochemically active nature of the nitro group, which provides additional redox sites for reversible lithium insertion/deinsertion [1]. The study also indicates that DNPQ has lower solubility in the electrolyte, leading to improved cycling stability compared to PQ [1].
| Evidence Dimension | Initial discharge specific capacity |
|---|---|
| Target Compound Data | 221 mAh g⁻¹ |
| Comparator Or Baseline | 9,10-Phenanthrenequinone (PQ); 2,7-Diamino-9,10-phenanthrenequinone (DAPQ) |
| Quantified Difference | DNPQ capacity is higher than both PQ and DAPQ (quantified difference not provided for all comparators in abstract) |
| Conditions | CR2430 coin-type cells with lithium metal anode; electrochemical performance tested under the same conditions |
Why This Matters
This confirms the 2,7-dinitro substituent is critical for maximizing specific capacity in this class of organic cathode materials, making it the preferred choice over the unsubstituted or amino-substituted analogs for high-energy-density applications.
- [1] Tao, W.; Zhang, H.; Jia, T.; Luo, S.; Hou, Q.; Wang, Y.; Shi, G.; Xu, B. Two Phenanthrenequinone-Based Compound Cathode Materials for Lithium Ion Batteries. J. Electrochem. Soc. 2018, 165 (9), A1574-A1577. View Source
